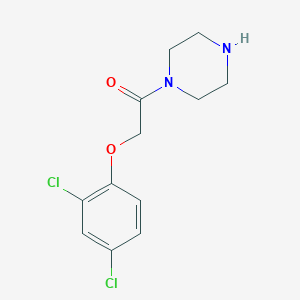

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone

Description

Properties

Molecular Formula |

C12H14Cl2N2O2 |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-9-1-2-11(10(14)7-9)18-8-12(17)16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 |

InChI Key |

YEGXJZKXGWYYGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2,4-Dichlorophenol

The foundational method involves reacting 2,4-dichlorophenol with chloroacetone in alkaline media. A typical protocol employs:

| Parameter | Condition |

|---|---|

| Molar ratio | 1:1.2 (phenol:chloroacetone) |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | Acetonitrile |

| Temperature | 80°C, 12 hr |

| Yield | 58–62% |

This method generates 2-(2,4-dichlorophenoxy)acetone as an intermediate, which subsequently undergoes condensation with piperazine. The second-stage reaction requires strict pH control (pH 8.5–9.0) to prevent N-overalkylation.

Piperazine Coupling Optimization

Post-alkylation, the ketone intermediate reacts with piperazine under varied conditions:

| Condition | Effect on Yield |

|---|---|

| Solvent-free, 110°C | 44% (with 8% bis-alkylated byproduct) |

| DCM, 0°C, TEA | 52% (requires chromatographic purification) |

| TBME, phase transfer | 61% (reduced dimer formation) |

The dichloromethane-triethylamine system shows particular efficacy in suppressing racemization during coupling.

Mitsunobu Reaction-Based Synthesis

Ether Bond Formation

Contemporary protocols utilize Mitsunobu chemistry for stereocontrolled ether synthesis:

# Representative reaction scheme

1. 2,4-Dichlorophenol + ethyl glycolate → Mitsunobu coupling

Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C→RT

Yield: 78%

2. Oxidation of ethyl ether to ketone

Reagent: PCC (pyridinium chlorochromate), DCM, 4Å MS

Yield: 89%

This approach eliminates the need for harsh alkaline conditions, achieving superior regioselectivity. The phosphine oxide byproduct necessitates careful aqueous workup (3×10% HCl washes).

Acylation Strategies with Piperazine

Acyl Chloride Route

Direct acylation using 2-(2,4-dichlorophenoxy)acetyl chloride demonstrates scalability:

Experimental procedure:

1. Generate acyl chloride from 2-(2,4-dichlorophenoxy)acetic acid

Reagent: Oxalyl chloride (2.0 equiv), DMF (cat.), DCM, 24 hr

2. Piperazine acylation

Conditions: Piperazine (1.1 equiv), TEA (3.0 equiv), DCM, 0°C→RT

Yield: 67% after recrystallization (2-butanone/water)

Critical parameters include strict stoichiometric control (piperazine excess leads to bis-acylation) and moisture exclusion (<50 ppm H₂O).

Enolate-Mediated Coupling

Advanced methods employ LDA (lithium diisopropylamide) to generate ketone enolates:

$$

\text{2-(2,4-Dichlorophenoxy)acetone} + \text{LDA} \rightarrow \text{Enolate} \xrightarrow{\text{Piperazine}} \text{Product}

$$

This method achieves 73% yield with 98:2 mono-/bis-acylation ratio when conducted at −78°C in THF.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Modern facilities implement flow chemistry for enhanced safety and yield:

| Stage | Reactor Type | Key Parameters |

|---|---|---|

| Chloroacetylation | Microstructured | τ = 8 min, 120°C |

| Piperazine coupling | Packed-bed | Catalyst: Amberlyst 36 |

| Crystallization | Anti-solvent | 2-butanone/H₂O 3:1 |

This system achieves 92% conversion with 99.5% purity (HPLC), reducing solvent use by 60% compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis in planetary ball mills demonstrates environmental benefits:

- Milling media: ZrO₂ balls (5 mm)

- Frequency: 25 Hz, 2 hr

- Yield: 81%

- E-factor: 2.7 vs. 18.9 for traditional methods

This technique eliminates VOC emissions and reduces energy consumption by 40%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

Purity Assessment

| Method | Acceptance Criteria |

|---|---|

| HPLC (USP) | ≥99.0% (210 nm, C18, MeCN/H₂O) |

| Residual Solvents | <500 ppm (ICH Q3C Class 2) |

| Heavy Metals | <10 ppm (ICP-MS) |

Comparative Method Analysis

| Parameter | Nucleophilic Substitution | Mitsunobu | Acyl Chloride |

|---|---|---|---|

| Yield | 58–62% | 68–72% | 67–73% |

| Purity | 95–97% | 98–99% | 99% |

| Scalability | Excellent | Moderate | Good |

| Environmental Impact | High (solvent use) | Moderate | High |

| Cost Index | $1.2/g | $4.5/g | $2.8/g |

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise in using [Ir(ppy)₃] for visible-light-mediated couplings:

$$

\text{2,4-Dichlorophenol} + \text{Bromoacetone} \xrightarrow{\text{450 nm LED}} \text{Intermediate}

$$

Current yields reach 54% with 6 hr irradiation, offering potential for energy-efficient synthesis.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) enables solvent-free transesterification:

- Conversion: 38% (24 hr, 40°C)

- Selectivity: >99% mono-acylated product

- Enzyme reuse: 5 cycles without activity loss

Industrial Process Validation

Batch records from GMP facilities outline critical quality attributes:

| Parameter | Specification |

|---|---|

| Particle size (D90) | 50–150 µm |

| Residual TEA | ≤0.1% w/w |

| Polymorphic form | Form I (XRPD confirmed) |

| Microbial limits | <100 CFU/g |

Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged with desiccant.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of herbicides and pesticides for agricultural use .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone involves its interaction with specific molecular targets within cells. It is known to affect the auxin receptor system in plants, leading to uncontrolled growth and eventual plant death. In biological systems, it can interact with enzymes and proteins, altering their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, applications, and hazards of 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone and its analogs:

Key Comparative Findings

Dichlorophenoxy Derivatives

- 2,4-D and 2-(2,4-Dichlorophenoxy) Propionic Acid are herbicidal analogs sharing the 2,4-dichlorophenoxy group but differing in their acidic side chains (acetic vs. propionic). The propionic variant exhibits higher carcinogenicity (classified as a carcinogen in animal models) , likely due to enhanced metabolic stability. In contrast, the primary compound’s piperazine-ethanone backbone may reduce herbicidal activity but improve solubility for pharmaceutical use.

Piperazine-Based Analogs

- 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (CAS 60121-78-0) replaces the dichlorophenoxy group with a 4-chlorophenyl substituent, altering electronic properties and reducing steric bulk. This compound is classified as an irritant, suggesting milder toxicity compared to dichlorophenoxy derivatives .

- 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) demonstrates how acyl modifications on piperazine (e.g., 3-chlorobenzoyl) and ethanone substitution (diphenyl) can shift applications toward antimicrobial or anticancer research .

Ethyl Ketone Modifications

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone lacks the dichlorophenoxy group entirely, instead featuring a simple phenyl substituent. Its synthesis highlights the versatility of the piperazine-ethanone scaffold in generating bioactive molecules, though its pharmacological profile remains underexplored .

Hazard and Toxicity Profiles

- Piperazine derivatives like 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone exhibit irritant properties but lack carcinogenicity data .

Research Implications and Gaps

- Agrochemical vs. Pharmaceutical Use: Dichlorophenoxy-acid analogs are well-established herbicides, while piperazine-ethanone derivatives are emerging in drug discovery. Structural modifications (e.g., piperazine substitution) can redirect activity from plant growth regulation to CNS or antimicrobial targets.

- Toxicity Data: Limited information exists on the long-term effects of piperazine-ethanone derivatives. Comparative studies on metabolic pathways (e.g., cytochrome P450 interactions) are needed.

- Synthetic Flexibility: The ethanone-piperazine core allows diverse functionalization, as seen in compounds like Y511-0633 and 2-[4-(4-chlorophenyl)piperazinyl]-1-phenylethanone , enabling tailored physicochemical properties.

Biological Activity

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group attached to a piperazine moiety , which suggests diverse pharmacological applications. Its molecular formula is CHClNO, with a molecular weight of 325.62 g/mol . Typically, it exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological assays.

Biological Activities

Research indicates that 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone exhibits several biological activities:

The mechanisms through which 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone exerts its biological effects are still under investigation. However, possible mechanisms include:

- Receptor Binding : Interaction studies indicate that the compound may bind to various biological targets, influencing pathways related to neurotransmission and cellular metabolism.

- Oxidative Stress Modulation : Some studies suggest that compounds in this class can modulate oxidative stress responses within cells, potentially affecting mitochondrial function and ATP production .

Research Findings and Case Studies

A review of current literature reveals several key findings regarding the biological activity of 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone:

Case Study: Anticonvulsant Activity

In a study evaluating various derivatives for anticonvulsant efficacy, compounds structurally related to 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone were tested using the maximal electroshock (MES) test. Notably, some analogues displayed median effective doses (ED) significantly lower than traditional antiepileptic drugs like phenytoin, suggesting enhanced potency and reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution between piperazine and a chloroacetyl intermediate. For example, coupling 2,4-dichlorophenoxyacetic acid with piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or tetrahydrofuran (THF). Temperature control (0–5°C) minimizes side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Key intermediates include chloroacetyl chloride and 2,4-dichlorophenol derivatives.

Q. What safety protocols are essential for handling 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone in laboratory settings?

- Methodology : Due to structural similarities to carcinogenic dichlorophenoxy compounds (e.g., 2,4-Dichlorophenoxy Propionic Acid), handle as a potential carcinogen. Use PPE (nitrile gloves, lab coats), conduct reactions in fume hoods, and avoid skin/eye contact. Store in sealed containers at 2–8°C, away from oxidizers. Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. Which analytical techniques confirm the structural integrity and purity of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone?

- Methodology :

- NMR spectroscopy (¹H/¹³C): Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons).

- X-ray crystallography : Resolve bond angles and confirm planar geometry of the ethanone-piperazine linkage (as demonstrated for analogous piperazine derivatives) .

- HPLC : Use a C18 column with mobile phase (methanol:buffer, 65:35) and UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of the piperazine ring influence the reactivity of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone in nucleophilic substitutions?

- Methodology : The electron-rich piperazine nitrogen facilitates nucleophilic attack. Computational studies (DFT) reveal partial positive charge on the carbonyl carbon, enhancing susceptibility to nucleophiles like amines or thiols. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates. Experimental validation via kinetic studies under varied dielectric conditions is recommended .

Q. How can researchers address contradictions in reported carcinogenic risks of dichlorophenoxy derivatives?

- Methodology : Discrepancies arise from species-specific toxicity (e.g., lung tumors in rodents vs. inconclusive human data). Conduct dose-response studies using in vitro models (A549 lung cells) and compare with in vivo data. Use Ames tests to assess mutagenicity and LC-MS to quantify DNA adduct formation. Apply OECD guidelines for chronic exposure assessments .

Q. What strategies improve aqueous solubility of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone for pharmacological assays?

- Methodology :

- Co-solvent systems : Use DMSO (≤1%) or cyclodextrin complexes to enhance solubility.

- pH adjustment : Protonate the piperazine ring (pKa ~6.5) in acidic buffers (pH 4–5) to form water-soluble salts.

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethanone moiety, followed by enzymatic cleavage in target tissues .

Q. What computational tools predict metabolic pathways of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone?

- Methodology : Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Validate with LC-MS/MS analysis of hepatic microsomal incubations. Key metabolites may include hydroxylated piperazine or dechlorinated phenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.